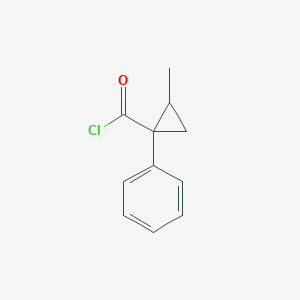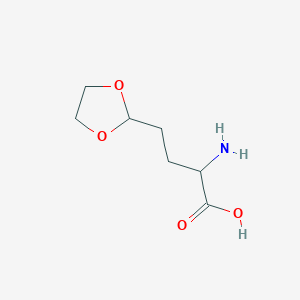
2-(Cyclohexyloxy)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexyloxy)ethanethioamide is an organic compound with the molecular formula C8H15NOS It is characterized by the presence of a cyclohexyloxy group attached to an ethanethioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)ethanethioamide typically involves the reaction of cyclohexanol with ethanethioamide under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(Cyclohexyloxy)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethanethioamide moiety can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted ethanethioamides depending on the nucleophile used.
科学的研究の応用
2-(Cyclohexyloxy)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(Cyclohexyloxy)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
Thioacetamide: Similar in structure but lacks the cyclohexyloxy group.
Ethanethioamide: The simplest thioamide, without any substituents.
Cyclohexyloxyacetamide: Contains a cyclohexyloxy group but has an amide instead of a thioamide.
Uniqueness
2-(Cyclohexyloxy)ethanethioamide is unique due to the presence of both the cyclohexyloxy and thioamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H15NOS |
|---|---|
分子量 |
173.28 g/mol |
IUPAC名 |
2-cyclohexyloxyethanethioamide |
InChI |
InChI=1S/C8H15NOS/c9-8(11)6-10-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,11) |
InChIキー |
ADICCKPEKUUDKF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OCC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




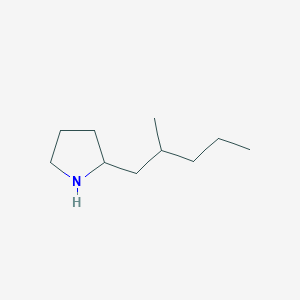
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)
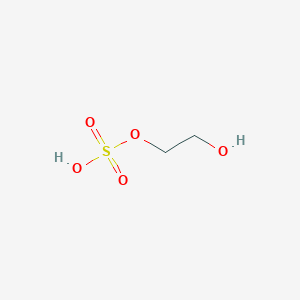
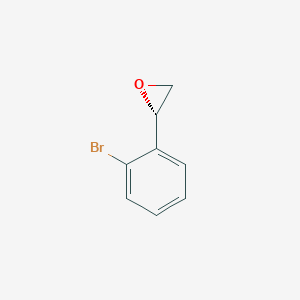
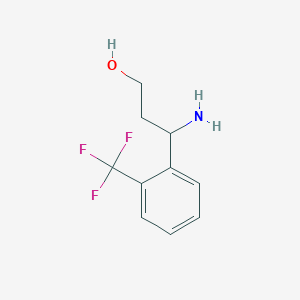
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
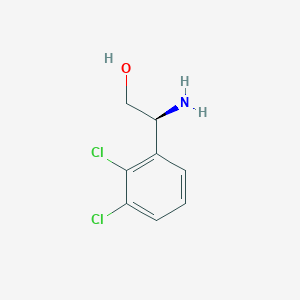
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
